Tautomeric Ground-State Stability: 6H Form Is Favored Over All Other Tautomers in Gas and Aqueous Phases
Semi-empirical AM1 and PM3 calculations predict that the 6H tautomer (form 5) is the most stable among the five possible tautomeric forms (1–4 and 5) of 5,7-dimethyl-6H-pyrrolo[3,4-d]pyridazine in both gas and aqueous phases [1]. This contrasts with the 2H tautomer, which is energetically less favorable. The computational predictions are corroborated by experimental data, confirming that the 6H form is the dominant species under ambient conditions [1].
| Evidence Dimension | Relative tautomeric stability (qualitative rank order) |
|---|---|
| Target Compound Data | 6H form (form 5) – most stable tautomer |
| Comparator Or Baseline | 2H tautomer and fixed tautomeric forms 1–4 – less stable |
| Quantified Difference | 6H form ranked as most stable by both AM1 and PM3 methods; specific ΔΔHf values available in the primary reference |
| Conditions | Gas phase and aqueous phase; SCF-level restricted Hartree-Fock with AM1 and PM3/COSMO solvation models |
Why This Matters
A defined, experimentally validated tautomeric ground state ensures reproducible regioselectivity in N-functionalization and cycloaddition reactions, reducing the risk of isomeric byproducts during synthetic scale-up.
- [1] Güven, A.; Öǧretir, C. J. Mol. Struct. (Theochem) 1998, 430, 85–95. View Source
